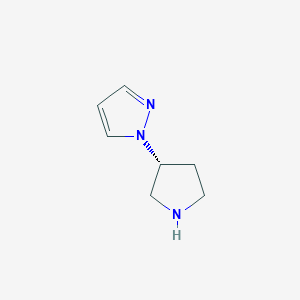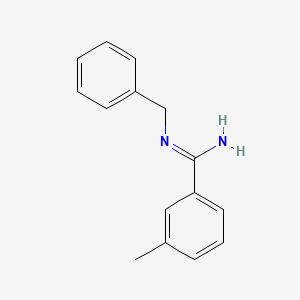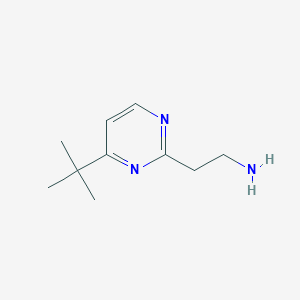
Di-(2-methylbutyl)-DL-malate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-(2-methylbutyl)-DL-malate is an organic compound that belongs to the class of esters It is formed by the esterification of malic acid with 2-methylbutanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di-(2-methylbutyl)-DL-malate typically involves the esterification of malic acid with 2-methylbutanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is heated to a temperature of around 100°C to facilitate the esterification process. The product is then purified by distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow processes. The esterification reaction is carried out in a similar manner as in the laboratory, but with optimized conditions to maximize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Di-(2-methylbutyl)-DL-malate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and amides
Aplicaciones Científicas De Investigación
Di-(2-methylbutyl)-DL-malate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is being conducted to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: this compound is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of Di-(2-methylbutyl)-DL-malate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release malic acid and 2-methylbutanol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing cellular processes and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Diisobutyl phthalate: Another ester with similar structural features but different applications.
Bis(2-methylbutyl) itaconate: A bio-based itaconate with similar ester groups.
Uniqueness
Di-(2-methylbutyl)-DL-malate is unique due to its specific esterification of malic acid with 2-methylbutanol, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.
Propiedades
Número CAS |
253596-99-5 |
|---|---|
Fórmula molecular |
C14H26O5 |
Peso molecular |
274.35 g/mol |
Nombre IUPAC |
bis(2-methylbutyl) 2-hydroxybutanedioate |
InChI |
InChI=1S/C14H26O5/c1-5-10(3)8-18-13(16)7-12(15)14(17)19-9-11(4)6-2/h10-12,15H,5-9H2,1-4H3 |
Clave InChI |
PUBNFUNTZFWANY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)COC(=O)CC(C(=O)OCC(C)CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B14127768.png)
![1-Methyl-4-[2-(phenylselanyl)hept-6-ene-1-sulfonyl]benzene](/img/structure/B14127773.png)

![1-benzyl-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127794.png)



![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclohexan-1-ol](/img/structure/B14127825.png)


![N'-[(3-aminophenyl)carbonyl]-3,4,5-trimethoxybenzenecarbohydrazonamide](/img/structure/B14127838.png)
![N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]thiophen-2-amine](/img/structure/B14127839.png)

![Dimethyl[bis(methylsulfanyl)]silane](/img/structure/B14127841.png)
